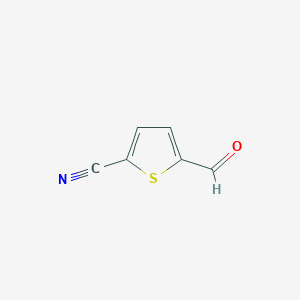

5-Formylthiophene-2-carbonitrile

Description

Properties

IUPAC Name |

5-formylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIFYWVUYHMYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483944 | |

| Record name | 5-formylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21512-16-3 | |

| Record name | 5-formylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Formylthiophene-2-carbonitrile chemical properties

An In-Depth Technical Guide to 5-Formylthiophene-2-carbonitrile: Properties, Synthesis, and Applications

Executive Summary

5-Formylthiophene-2-carbonitrile (CAS No. 21512-16-3) is a bifunctional heterocyclic compound of significant interest to the chemical research and development sectors. Possessing both a reactive aldehyde and a versatile nitrile group on a stable thiophene scaffold, it serves as a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an exploration of its reactivity, and its applications in drug discovery and materials science. The information herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights to facilitate its effective utilization.

Introduction: The Thiophene Scaffold as a Privileged Structure

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, widely recognized as "privileged structures" in medicinal chemistry.[1] Their ability to act as bioisosteres for benzene rings, while offering unique electronic properties and additional vectors for chemical modification, makes them invaluable in drug design. 5-Formylthiophene-2-carbonitrile exemplifies this utility, presenting two distinct and orthogonal functional groups—an electrophilic aldehyde and a nitrile group capable of diverse transformations. This dual functionality allows for sequential, selective modifications, making it a powerful building block for creating libraries of complex molecules for biological screening or for constructing precisely engineered organic electronic materials.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Chemical Identity

The foundational identifiers for 5-Formylthiophene-2-carbonitrile are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-formylthiophene-2-carbonitrile | [2] |

| Synonyms | 5-Cyanothiophene-2-carboxaldehyde, 5-Cyano-2-thiophenecarboxaldehyde | [2] |

| CAS Number | 21512-16-3 | [1][2] |

| Molecular Formula | C₆H₃NOS | [1][2] |

| Molecular Weight | 137.16 g/mol | [1][2] |

| Canonical SMILES | C1=C(SC(=C1)C#N)C=O | [2] |

| InChIKey | PZIFYWVUYHMYOA-UHFFFAOYSA-N | [2] |

Physical Properties

The compound is a solid at room temperature, with physical characteristics amenable to standard laboratory handling procedures.

| Property | Value | Reference(s) |

| Appearance | Light yellow to orange crystalline powder | [1] |

| Melting Point | 91.0 - 95.0 °C | [1] |

| Purity | ≥ 98.0% (by GC) | [1] |

| Storage | Store at room temperature under an inert atmosphere. Air sensitive. |

Predicted Spectroscopic Characterization

While primary spectra are proprietary to manufacturers, the structure of 5-Formylthiophene-2-carbonitrile allows for a reliable prediction of its key spectroscopic features. These predictions are essential for in-process reaction monitoring and final product characterization.

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H-NMR | Aldehyde H (s) | δ 9.8 - 10.0 ppm | The aldehydic proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group. |

| Thiophene H (d) | δ 7.6 - 7.8 ppm | Aromatic proton adjacent to the nitrile group. | |

| Thiophene H (d) | δ 7.8 - 8.0 ppm | Aromatic proton adjacent to the formyl group. | |

| ¹³C-NMR | Aldehyde C=O | δ 180 - 185 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Thiophene C-CHO | δ 145 - 150 ppm | Aromatic carbon bearing the formyl group, deshielded. | |

| Thiophene C-CN | δ 120 - 125 ppm | Aromatic carbon bearing the nitrile group. | |

| Thiophene CH | δ 130 - 140 ppm | Aromatic methine carbons of the thiophene ring. | |

| Nitrile C≡N | δ 114 - 118 ppm | Characteristic chemical shift for a nitrile carbon. | |

| FT-IR | C≡N Stretch | 2220 - 2240 cm⁻¹ | Strong, sharp absorption typical for a conjugated nitrile. |

| C=O Stretch | 1670 - 1690 cm⁻¹ | Strong absorption characteristic of an aromatic aldehyde. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹). | |

| C-H Stretch (Ald.) | 2820 - 2850 cm⁻¹ & 2720 - 2750 cm⁻¹ | Characteristic Fermi doublet for an aldehyde C-H bond. | |

| Mass Spec. | [M]+ | m/z ≈ 137 | Molecular ion peak corresponding to the compound's molecular weight. |

| [M+H]+ | m/z ≈ 138 | Protonated molecular ion, commonly observed in ESI or CI modes.[3] |

Synthesis and Purification

The most logical and industrially relevant synthesis of 5-Formylthiophene-2-carbonitrile is via the Vilsmeier-Haack reaction, a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5]

Retrosynthetic Analysis

The retrosynthetic disconnection points directly to 2-thiophenecarbonitrile as the starting material. The formyl group is installed via an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Retrosynthetic approach for 5-Formylthiophene-2-carbonitrile.

Recommended Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a trusted Organic Syntheses procedure for the formylation of thiophene and is modified based on expert knowledge of the substrate's reactivity.[6] The electron-withdrawing nitrile group deactivates the thiophene ring compared to the parent heterocycle, necessitating a higher reaction temperature to achieve a reasonable conversion rate.

Materials:

-

2-Thiophenecarbonitrile

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate, anhydrous

-

Crushed ice and water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask in an ice-water bath to 0 °C.

-

Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent is highly exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Formylation Reaction: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a mobile slurry. Add a solution of 2-thiophenecarbonitrile (1.0 eq) in DCE via the dropping funnel.

-

Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Expert Note: The deactivating effect of the nitrile group requires this elevated temperature. For unsubstituted thiophene, the reaction often proceeds at a lower temperature.

-

Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it into a large beaker containing a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done with caution in a well-ventilated fume hood.

-

Stir the mixture for 1 hour, then add solid sodium acetate in portions until the pH of the aqueous layer is between 4 and 5.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford 5-Formylthiophene-2-carbonitrile as a light-yellow solid.

Chemical Reactivity and Derivative Synthesis

The true value of 5-Formylthiophene-2-carbonitrile lies in its capacity to undergo a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Overview of Reactive Sites

The molecule offers three primary sites for chemical modification: the aldehyde, the nitrile, and the thiophene ring itself, although the latter is deactivated towards electrophilic substitution.

Caption: Experimental workflow for Knoevenagel condensation.

Detailed Procedure:

-

To a round-bottom flask, add 5-Formylthiophene-2-carbonitrile (1.0 eq) and malononitrile (1.1 eq).

-

Add ethanol as a solvent, enough to create a stirrable slurry.

-

Add a catalytic amount of piperidine (approx. 0.1 eq). Expert Note: Piperidine is a sufficiently mild base to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. [7]4. Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Upon completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Dry the product under vacuum to yield the desired 2-((5-cyanothiophen-2-yl)methylene)malononitrile.

Applications in Research and Development

Scaffold for Medicinal Chemistry

The thiophene core is present in numerous FDA-approved drugs. [1]5-Formylthiophene-2-carbonitrile provides a scaffold that can be readily elaborated into novel drug candidates. The aldehyde can be converted into various heterocycles or used as a handle for bioconjugation, while the nitrile can be transformed into amides, amines, or tetrazoles, which are common functional groups in bioactive molecules.

Caption: Diversification of the core scaffold for drug discovery.

Intermediate for Organic Electronic Materials

The electron-deficient nature and rigid, planar structure of the thiophene ring make this compound and its derivatives promising candidates for use in organic electronics. The aldehyde group is a key precursor for Knoevenagel or Wittig reactions, which are used to extend π-conjugation—a critical requirement for creating organic semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). [1]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 5-Formylthiophene-2-carbonitrile is a toxic substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Information

| Pictogram | GHS Code(s) | Hazard Statement(s) | Reference(s) |

ngcontent-ng-c3230145110="" class="ng-star-inserted"> | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | |

| H319 | Causes serious eye irritation. | [2] |

Personal Protective Equipment (PPE) and Controls

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

Storage and Disposal

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Store under an inert gas like nitrogen or argon as the compound is air-sensitive. * Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This compound should be treated as toxic chemical waste.

References

-

Singh, S., & Singh, P. (2018). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives. Retrieved from [Link]

-

Pandey, I., & Singh, V. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12280004, 5-Formylthiophene-2-Carbonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Reddit. (2020). Knoevenagel condensation with Malonitrile. Retrieved from [Link]

-

Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-METHYLTHIOPHENE-2-CARBONITRILE. Retrieved from [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions... ACS Omega. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-formylthiophene-2-carbonitrile (C6H3NOS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773430, 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]

-

Jones, E., & Moodie, I. M. (1969). 2-Thiophenethiol. Organic Syntheses, 49, 107. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction... Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles.... PubMed Central. Retrieved from [Link]

-

Phillips, A. P. (1944). Thiophene. Organic Syntheses, 24, 95. Retrieved from [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites... Data in Brief. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-formylthiophene-2-carbonitrile (C6H3NOS) [pubchemlite.lcsb.uni.lu]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

5-Formylthiophene-2-carbonitrile molecular structure and bonding

This guide provides an in-depth technical analysis of 5-Formylthiophene-2-carbonitrile (CAS 21512-16-3), a critical bifunctional building block in the synthesis of organic semiconductors, push-pull chromophores, and pharmaceutical agents.

Molecular Architecture, Synthesis, and Reactivity Profile

Executive Summary

5-Formylthiophene-2-carbonitrile (also known as 5-cyanothiophene-2-carboxaldehyde) is a heteroaromatic scaffold characterized by the presence of two electron-withdrawing groups (EWG) at the

| Key Parameter | Specification |

| CAS Number | 21512-16-3 |

| Molecular Formula | |

| Molecular Weight | 137.16 g/mol |

| Melting Point | 91–95 °C |

| Appearance | Light yellow to orange crystalline powder |

| Electronic Character | Electron-deficient (High Electron Affinity) |

Molecular Structure & Bonding Analysis

Electronic Configuration

The molecule exhibits

-

Inductive & Mesomeric Effects: Both substituents exert strong

(inductive) and -

Dipole Moment: The vector sum of the dipole moments from the nitrile (approx. 4.0 D) and carbonyl groups creates a strong net molecular dipole, enhancing intermolecular

- -

Bond Length Alteration: The electron deficiency induces a quinoid-like character in the thiophene ring, shortening the

and

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and electronic "pull" vectors defining the molecule's reactivity.

Caption: Electronic substituent effects on the thiophene core. Both groups deactivate the ring toward electrophilic substitution but activate the carbonyl toward nucleophilic addition.

Synthesis Protocols

The synthesis of 5-formylthiophene-2-carbonitrile requires overcoming the deactivating effect of the first substituent introduced. Two primary routes are field-proven: the Vilsmeier-Haack Formylation (standard) and the Lithiation/Quench (high precision).

Method A: Vilsmeier-Haack Formylation (Standard)

This route typically starts from 2-thiophenecarbonitrile . Due to the deactivating -CN group, the reaction requires elevated temperatures compared to standard aromatic formylations.

-

Reagents: Phosphorus oxychloride (

), Dimethylformamide (DMF), 1,2-dichloroethane (solvent). -

Procedure:

-

Step 1 (Vilsmeier Reagent Formation): Cool DMF (1.2 eq) to 0°C. Add

(1.1 eq) dropwise. Stir for 30 min to form the chloroiminium salt. -

Step 2 (Addition): Add 2-thiophenecarbonitrile (1.0 eq) dissolved in 1,2-dichloroethane.

-

Step 3 (Reaction): Heat to reflux (80–90°C) for 4–6 hours. Note: The electron-withdrawing nitrile slows the electrophilic attack at the 5-position.

-

Step 4 (Hydrolysis): Pour the mixture onto crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate to the aldehyde.

-

Step 5 (Purification): Extract with dichloromethane, wash with

, and recrystallize from ethanol/hexane.

-

Method B: Lithiation Route (High Regioselectivity)

For applications requiring high purity or when avoiding harsh acidic conditions, the lithiation route is superior.

-

Reagents: 2-Bromothiophene-5-carbonitrile (or 2-thiophenecarbonitrile with LDA),

-Butyllithium ( -

Protocol:

-

Step 1: Dissolve starting material in anhydrous THF under Argon at -78°C.

-

Step 2: Add

-BuLi (1.05 eq) slowly. Critical: If using 2-thiophenecarbonitrile, use LDA instead of -

Step 3: Stir for 30–60 mins at -78°C to ensure lithiation at the 5-position.

-

Step 4: Quench with dry DMF (1.5 eq).

-

Step 5: Warm to room temperature and hydrolyze with dilute HCl.

-

Caption: Vilsmeier-Haack synthesis pathway from 2-thiophenecarbonitrile.

Spectroscopic Characterization

Accurate identification relies on the distinct shifts caused by the electron-poor ring.

Nuclear Magnetic Resonance ( H NMR)

Data is typically recorded in

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| -CHO (Aldehyde) | 9.95 – 10.05 | Singlet (s) | - | Highly deshielded by ring current and EWGs. |

| Thiophene H-3 | 7.75 – 7.85 | Doublet (d) | Ortho to Nitrile. | |

| Thiophene H-4 | 7.65 – 7.75 | Doublet (d) | Ortho to Carbonyl. |

Note: The thiophene ring protons appear as an AB system (two doublets) in the aromatic region. The presence of two strong EWGs shifts these protons downfield compared to unsubstituted thiophene (

Infrared Spectroscopy (FT-IR)

-

Nitrile (

): Sharp, distinct band at 2210–2230 cm -

Carbonyl (

): Strong absorption at 1660–1680 cm -

C=C Aromatic: Bands around 1450–1550 cm

.

Applications in Drug Discovery & Materials Science

Knoevenagel Condensation (Optoelectronics)

The formyl group is highly reactive toward active methylene compounds. 5-Formylthiophene-2-carbonitrile is frequently condensed with malononitrile or indanone derivatives to create Acceptor-Donor-Acceptor (A-D-A) molecules for organic solar cells. The cyano group on the ring lowers the LUMO energy, improving electron transport.

Schiff Base Formation (Medicinal Chemistry)

In drug development, the aldehyde reacts with primary amines to form Schiff bases (imines). These derivatives are investigated for:

-

Antimicrobial activity: Thiophene-based imines often disrupt bacterial cell walls.

-

Tyrosine kinase inhibition: The rigid thiophene spacer positions pharmacophores effectively in enzyme binding pockets.

References

-

PubChem. 5-Formylthiophene-2-carbonitrile (Compound). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Persistent azulene α-carbocations: synthesis and properties. (Contains NMR data for 5-cyanothiophene derivatives). Available at: [Link]

-

Organic Chemistry Portal. Thiophene Synthesis and Reactivity. Available at: [Link]

An In-depth Technical Guide to the Physical Properties of 5-Formylthiophene-2-carbonitrile

Introduction

5-Formylthiophene-2-carbonitrile is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community. Its structure, which incorporates a thiophene ring substituted with both a formyl (-CHO) and a nitrile (-C≡N) group, makes it a highly versatile building block in various fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective application in the synthesis of novel materials and biologically active molecules. This guide provides a comprehensive overview of the core physical characteristics of 5-Formylthiophene-2-carbonitrile, grounded in available technical data and established scientific principles. The insights provided herein are intended to facilitate its use in research and development, particularly in the realms of medicinal chemistry, organic electronics, and materials science, where thiophene derivatives are of considerable importance.[1]

Core Physical and Chemical Identifiers

A summary of the fundamental properties of 5-Formylthiophene-2-carbonitrile is presented below. These data are essential for the accurate identification and handling of the compound in a laboratory setting.

| Property | Value | References |

| CAS Number | 21512-16-3 | [1][2][3][4] |

| Molecular Formula | C₆H₃NOS | [1][2][3][4][5] |

| Molecular Weight | 137.16 g/mol | [1][2][3][4][5] |

| Appearance | Light yellow to orange powder or crystalline solid | [1][2][3][5] |

| Purity (Typical) | >98.0% (by GC) | [1][2][3] |

| Melting Point | 91-95 °C | [1][2][3][5] |

| Synonyms | 5-Cyanothiophene-2-carboxaldehyde, 5-Cyano-2-thiophenecarboxaldehyde | [1][2][5] |

Detailed Physicochemical Properties

Appearance, Form, and Odor

At ambient temperature, 5-Formylthiophene-2-carbonitrile exists as a solid. It is typically supplied as a light yellow to orange crystalline powder.[1][2][3] The color intensity may vary depending on the purity and the presence of trace impurities. There is no specific information available regarding its odor.

Melting Point

The melting point of 5-Formylthiophene-2-carbonitrile is consistently reported in the range of 91°C to 95°C.[1][2][3] A sharp melting point within this range is a reliable indicator of high purity. A broader melting range may suggest the presence of impurities. This thermal property is critical for quality control and for determining the appropriate conditions for chemical reactions involving this compound in a molten state.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure of 5-Formylthiophene-2-carbonitrile—a substituted aromatic heterocycle—allows for reasoned predictions of its solubility. It is expected to be largely insoluble in water. Based on the properties of the related compound 2-thiophenecarboxaldehyde, it is anticipated to have slight solubility in solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.[6] For synthetic applications, it is likely to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetone.

Stability and Recommended Storage

5-Formylthiophene-2-carbonitrile is noted to be air-sensitive.[2][3] To maintain its integrity and prevent degradation, it should be stored under an inert gas atmosphere, such as argon or nitrogen. The recommended storage temperature is at room temperature, ideally in a cool, dark, and dry place, with some suppliers suggesting temperatures below 15°C.[2][3] Proper storage is crucial to prevent oxidation or other reactions that could compromise the purity and reactivity of the compound.

Spectroscopic and Structural Characterization

While publicly available spectra for 5-Formylthiophene-2-carbonitrile are limited, its structure allows for the confident prediction of its key spectroscopic features. This section outlines the expected data from standard analytical techniques, providing a baseline for experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic vibrations of its functional groups. Key expected absorption bands include:

-

~2230-2210 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

-

~1700-1680 cm⁻¹: A strong absorption due to the C=O (aldehyde) stretching vibration. The conjugation with the thiophene ring would shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

-

~3100-3000 cm⁻¹: Weak to medium bands from the C-H stretching of the thiophene ring.

-

~2900-2800 cm⁻¹ and ~2800-2700 cm⁻¹: Two weak bands characteristic of the C-H stretching of the aldehyde proton (Fermi resonance).

-

~1550-1400 cm⁻¹: Several bands of varying intensity corresponding to the C=C stretching vibrations within the aromatic thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

~9.8-10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).

-

~7.5-8.0 ppm: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. These protons are coupled to each other, resulting in a characteristic doublet-of-doublets or two distinct doublets pattern.

-

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals.

-

~185-190 ppm: The carbonyl carbon of the aldehyde group.

-

~140-150 ppm: The two quaternary carbons of the thiophene ring (the one attached to the aldehyde and the one attached to the nitrile).

-

~130-140 ppm: The two CH carbons of the thiophene ring.

-

~115-120 ppm: The carbon of the nitrile group.

-

Mass Spectrometry (MS)

In a mass spectrum, 5-Formylthiophene-2-carbonitrile is expected to show a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight, approximately 137.16.[2][4] High-resolution mass spectrometry should yield a mass measurement very close to the calculated exact mass of 136.99353 Da.[4]

Illustrative Experimental Protocols

To ensure data integrity, standardized methods for determining physical properties are essential. Below are representative protocols for key characterization techniques.

Protocol 1: Melting Point Determination via Capillary Method

-

Sample Preparation: Finely powder a small amount of 5-Formylthiophene-2-carbonitrile.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (i.e., around 70°C).

-

Equilibration and Measurement: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquiring an IR Spectrum using Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 5-Formylthiophene-2-carbonitrile sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹) for an appropriate number of scans (typically 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption frequencies.

Caption: Workflow for the synthesis and physical characterization of a chemical compound.

Safety and Handling

5-Formylthiophene-2-carbonitrile is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[2][7] It also causes skin and serious eye irritation.[2][7]

-

GHS Pictograms: Skull and crossbones, Exclamation mark.

-

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

-

Handling should only occur in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Conclusion

5-Formylthiophene-2-carbonitrile is a valuable chemical intermediate with well-defined physical properties. Its solid, crystalline nature, and specific melting point range are key identifiers for purity assessment. While sensitive to air, proper storage under an inert atmosphere ensures its stability. The predictable spectroscopic signatures for its nitrile, aldehyde, and thiophene ring functionalities provide a reliable means for structural confirmation. A comprehensive understanding of these physical properties, coupled with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile compound in pioneering research and development endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from Cole-Parmer website. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formylthiophene-2-Carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Formylthiophene-2-carbonitrile | 21512-16-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 5-Formylthiophene-2-carbonitrile | 21512-16-3 | TCI AMERICA [tcichemicals.com]

- 4. 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 5-Formylthiophene-2-carbonitrile | 21512-16-3 [smolecule.com]

- 6. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectral Characterization of 5-Formylthiophene-2-carbonitrile

An in-depth technical guide on the spectral characterization of 5-Formylthiophene-2-carbonitrile, structured for researchers and drug development professionals.

Executive Summary & Compound Identity

5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) is a critical bifunctional heteroaromatic intermediate used extensively in the synthesis of organic semiconductors, photovoltaic materials, and pharmaceutical agents.[1][2] Its structure features a thiophene ring substituted at the 2- and 5-positions with electron-withdrawing cyano (-CN) and formyl (-CHO) groups, respectively.[3] This unique "push-pull" electronic deficiency makes it highly reactive in Knoevenagel condensations and palladium-catalyzed cross-couplings.

This guide provides a definitive reference for the spectral identification of this compound, synthesizing experimental data with mechanistic interpretation to ensure rigorous quality control (QC) in laboratory settings.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 5-Formylthiophene-2-carbonitrile |

| Synonyms | 5-Cyanothiophene-2-carboxaldehyde; 2-Formyl-5-cyanothiophene |

| CAS Number | 21512-16-3 |

| Molecular Formula | C₆H₃NOS |

| Molecular Weight | 137.16 g/mol |

| Appearance | Light yellow to orange crystalline powder |

| Melting Point | 92–95 °C |

Experimental Workflow & Synthesis Context

To understand the spectral impurity profile, one must understand the genesis of the material. The most robust synthetic route involves the formylation of 2-cyanothiophene or the cyanation of 5-bromothiophene-2-carboxaldehyde.

Characterization Workflow

The following diagram outlines the logical flow from synthesis to validation, highlighting the critical decision points for spectral analysis.

Figure 1: Operational workflow for the synthesis and characterization of 5-Formylthiophene-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The spectrum is characterized by the distinct des-shielding effects of the formyl and cyano groups.

1H NMR Analysis (Proton)

The 1H NMR spectrum in Chloroform-d (CDCl₃) exhibits three distinct signals: the aldehydic proton and two aromatic thiophene protons.

Experimental Data (600 MHz, CDCl₃):

| Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment | Interpretation |

|---|---|---|---|---|---|

| 9.98 | Singlet (s) | 1H | - | -CHO | Characteristic aldehyde peak; highly deshielded. |

| 7.76 | Doublet (d) | 1H | 3.8 - 4.0 | C4-H | Proton adjacent to the formyl group (β to S). |

| 7.60 - 7.70 * | Doublet (d) | 1H | 3.8 - 4.0 | C3-H | Proton adjacent to the cyano group (β to S). |

*Note: The exact shift of the second aromatic proton varies slightly by concentration and solvent but typically appears as a doublet just upfield of the C4 proton. The coupling constant of ~3.8-4.0 Hz is diagnostic for 2,5-disubstituted thiophenes.

Mechanistic Insight: The formyl group (-CHO) is a strong electron-withdrawing group (EWG) via induction and resonance, shifting the adjacent C4 proton downfield to ~7.76 ppm. The cyano group (-CN) at the C2 position is also an EWG, deshielding the C3 proton, though typically to a slightly lesser extent than the formyl group's effect on C4.

13C NMR Analysis (Carbon)

The carbon spectrum confirms the presence of six unique carbon environments.

Predicted/Literature Shifts (CDCl₃):

-

Carbonyl (C=O): ~182–185 ppm (Diagnostic)

-

Nitrile (C≡N): ~112–114 ppm

-

Thiophene Ring Carbons: Four signals in the aromatic region (~130–150 ppm), with the quaternary carbons (C2 and C5) typically weaker and shifted due to substitution.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and reveals a fragmentation pattern characteristic of aromatic aldehydes.

Fragmentation Pathway

The Electron Ionization (EI) mass spectrum is dominated by the molecular ion and the loss of the formyl hydrogen.

Key Ions (EI, 70 eV):

| m/z | Intensity (%) | Ion Identity | Fragmentation Mechanism |

|---|---|---|---|

| 137 | ~77% | [M]⁺ | Molecular Ion (C₆H₃NOS). Stable aromatic system. |

| 136 | 100% (Base) | [M-H]⁺ | Acylium Ion . Loss of the aldehydic hydrogen.[4] |

| 108 | ~7-10% | [M-CHO]⁺ | Loss of the formyl radical/CO. |

| 109 | ~7% | [M-CO]⁺ | Loss of carbon monoxide (common in phenols/aldehydes). |

Interpretation: Unlike many aliphatic aldehydes where the molecular ion is weak, the aromatic thiophene ring stabilizes the radical cation, making the M+ peak (137) very prominent. However, the formation of the resonance-stabilized acylium cation (m/z 136) is so favorable that it often becomes the base peak.

Figure 2: Proposed fragmentation pathway for 5-Formylthiophene-2-carbonitrile under Electron Ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is the rapid "fingerprinting" method for this compound, offering immediate confirmation of the two key functional groups.

Diagnostic Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

|---|---|---|---|

| 2200 – 2240 | C≡N Stretch | Medium/Strong | Sharp peak, diagnostic for nitrile. |

| 1660 – 1690 | C=O Stretch | Strong | Aldehyde carbonyl; lower freq due to conjugation. |

| 3100 | C-H Stretch | Weak | Aromatic C-H stretch (thiophene ring). |

| ~2850 | C-H (Aldehyde) | Weak | Fermi resonance doublet often seen for aldehydes. |

Quality Control & Impurity Profiling

When analyzing spectral data, be vigilant for these common impurities arising from the synthesis:

-

2-Cyanothiophene (Starting Material):

-

NMR: Lacks the singlet at 9.98 ppm.[5]

-

MS: Molecular ion at m/z 109.

-

-

5-Bromo-2-thiophenecarboxaldehyde (Precursor):

-

MS: Characteristic isotopic pattern (M+ and M+2 in 1:1 ratio) at m/z 190/192.

-

-

Thiophene-2,5-dicarbaldehyde (Side Product):

-

NMR: Two aldehyde protons, symmetry in the aromatic region.

-

References

-

National Institutes of Health (NIH) PubChem. 5-Formylthiophene-2-carbonitrile (CID 12280004). Available at: [Link]

-

Royal Society of Chemistry (RSC). Synthesis and Characterization of Thiophene Derivatives (Supp. Info). Available at: [Link][6][7]

Sources

- 1. 18853-40-2 | Thiophene-2,5-dicarbonitrile | Nitriles | Ambeed.com [ambeed.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Formylthiophene-2-carbonitrile | 21512-16-3 | TCI AMERICA [tcichemicals.com]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 4565-31-5 | 5-Formylthiophene-2-carboxylic acid | Aldehydes | Ambeed.com [ambeed.com]

- 6. growingscience.com [growingscience.com]

- 7. ijpcbs.com [ijpcbs.com]

biological activity of 5-Formylthiophene-2-carbonitrile derivatives

An In-depth Technical Guide to the Biological Activity of 5-Formylthiophene-2-carbonitrile Derivatives

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of thiophene derivatives, those derived from 5-formylthiophene-2-carbonitrile have garnered significant attention due to their versatile synthetic accessibility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 5-formylthiophene-2-carbonitrile derivatives. We will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging this promising class of compounds for the discovery of novel therapeutic agents.

The Thiophene Scaffold in Medicinal Chemistry

Heterocyclic compounds are cornerstones in the development of new drugs, with thiophene, a five-membered aromatic ring containing a sulfur atom, being a particularly prominent scaffold.[1] The incorporation of the thiophene ring into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and enhance its interaction with biological targets.[1] Thiophene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[2][3]

5-Formylthiophene-2-carbonitrile is a versatile building block in organic synthesis, featuring two reactive functional groups—a formyl group and a nitrile group—that can be readily modified to generate a diverse library of derivatives.[4] This synthetic tractability, combined with the inherent biological potential of the thiophene core, makes it a highly attractive starting point for drug discovery programs.[4]

Synthesis of Biologically Active Derivatives

The chemical versatility of 5-formylthiophene-2-carbonitrile allows for the synthesis of a wide array of derivatives through various organic reactions. The formyl and nitrile groups can be independently or concertedly transformed to introduce diverse pharmacophores and modulate the electronic and steric properties of the molecule.

Key Synthetic Strategies

Several classical and modern synthetic methodologies are employed to synthesize thiophene derivatives. The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[1] Other common approaches include the Paal-Knorr synthesis and various cross-coupling reactions like the Suzuki and Stille couplings for the formation of C-C bonds.[1][5]

The reactivity of the formyl group in 5-formylthiophene-2-carbonitrile is often exploited in condensation reactions, such as the Knoevenagel condensation , with active methylene compounds to extend the conjugation and introduce new functional groups.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of 5-formylthiophene-2-carbonitrile derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of 5-formylthiophene-2-carbonitrile derivatives.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of human cancer cell lines.[6][7] Derivatives of 5-formylthiophene-2-carbonitrile have been specifically investigated for their potential to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to inhibit various protein kinases, interfere with DNA replication, and induce apoptosis.

-

Kinase Inhibition: Many thiophene-based compounds, including thienopyrimidines, have been shown to inhibit protein kinases that are crucial for tumor growth and survival.[8] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B), which are pivotal in angiogenesis and cell survival pathways, respectively.[8][9] The dual inhibition of the VEGFR/Akt axis represents a promising strategy to overcome cancer resistance.[8]

-

Apoptosis Induction: Several thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.[7][8]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[8]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway, a common mechanism of action for anticancer thiophene derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene derivative.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3b | HepG2 (Liver) | 3.105 | [8] |

| PC-3 (Prostate) | 2.15 | [8] | |

| Compound 4c | HepG2 (Liver) | 3.023 | [8] |

| PC-3 (Prostate) | 3.12 | [8] | |

| Compound 10b | HepG2 (Liver) | 3.56 | [10] |

| A549 (Lung) | 5.85 | [10] | |

| MCF-7 (Breast) | 7.68 | [10] | |

| Compound 17 | MCF-7 (Breast) | Data not specified | [11][12] |

| NCI-H460 (Lung) | Data not specified | [11][12] | |

| SF-268 (CNS) | Data not specified | [11][12] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15]

Spectrum of Activity

Derivatives of 5-formylthiophene-2-carbonitrile have been shown to be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), including drug-resistant strains.[13][16][17] They have also demonstrated antifungal activity against yeasts such as Candida albicans.[16]

Mechanisms of Action

The antimicrobial mechanisms of thiophene derivatives are still under investigation, but several possibilities have been proposed:

-

Membrane Permeabilization: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13][15]

-

Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

-

Inhibition of Adherence: Some thiophene derivatives have been shown to reduce the adherence of bacteria to host cells, which is a critical step in the infection process.[13][15]

Antimicrobial Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC Range (µg/mL) | Reference |

| Thiophene carboxylic acid thioureides | Gram-negative bacteria | 31.25 - 250 | [17] |

| Gram-positive bacteria | 7.8 - 500 | [17] | |

| Fungi | 31.25 - 62.5 | [17] | |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant A. baumannii | 16 - 32 | [13][15] |

| Colistin-resistant E. coli | 8 - 32 | [13][15] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed protocols for key experiments in the synthesis and biological evaluation of 5-formylthiophene-2-carbonitrile derivatives.

Protocol 1: Synthesis of a Thiophene Derivative via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone/aldehyde (1.0 eq.), an active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).

-

Addition of Base: Add a catalytic amount of a base (e.g., morpholine, triethylamine).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-formylthiophene-2-carbonitrile derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the modifications of the formyl and nitrile functionalities.

-

Substituents at the 2-position: Modifications at the 2-position of the thiophene ring have been shown to significantly influence antimicrobial activity. For instance, the introduction of pyridine side chains can lead to excellent antimicrobial properties.[14]

-

Aromatic Substituents: In anticancer derivatives, the nature of aromatic substituents can greatly impact cytotoxicity. For example, the presence of chloro and methyl groups on a phenyl ring attached to the core structure can enhance activity.[8]

-

Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrimidine (to form thienopyrimidines), is a common strategy to enhance anticancer activity by targeting specific enzymes like kinases.[8]

Future Perspectives and Conclusion

5-Formylthiophene-2-carbonitrile derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, warrants further investigation.

Future research should focus on:

-

Lead Optimization: Systematic modification of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of cancer and infectious diseases.

-

Development of Drug Delivery Systems: Overcoming challenges such as poor solubility and high toxicity through formulation strategies like nanoparticle encapsulation.[7]

References

-

Biological Activities of Thiophenes . Encyclopedia MDPI. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives . Hindawi. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles . National Center for Biotechnology Information. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes . MDPI. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Center for Biotechnology Information. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria . Frontiers. [Link]

-

Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies . ResearchGate. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate . Springer. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria . National Center for Biotechnology Information. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers . MDPI. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile . ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications . Research Square. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides . ResearchGate. [Link]

-

5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 . PubChem. [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis . Royal Society of Chemistry. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile . Scientific Research Publishing. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. journalwjarr.com [journalwjarr.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Electrophilicity of the Formyl Group in 5-Formylthiophene-2-carbonitrile

[1]

Executive Technical Summary

5-Formylthiophene-2-carbonitrile represents a "push-pull" system where the electron-rich thiophene core is severely deactivated by two strong electron-withdrawing groups (EWGs): the formyl group (-CHO) at position 5 and the cyano group (-CN) at position 2.[1]

While thiophene is generally

Key Reactivity Implications:

-

Enhanced Susceptibility: The carbonyl carbon is highly susceptible to 1,2-nucleophilic addition (e.g., by amines, carbanions).[1]

-

Equilibrium Shift: In reversible covalent binding (e.g., Schiff base formation), the equilibrium is shifted strongly toward the adduct due to the destabilization of the free aldehyde.

-

Competing Pathways: The high electrophilicity requires mild conditions to prevent side reactions such as Cannizzaro disproportionation or oligomerization.[1]

Electronic Structure & Mechanistic Grounding

The "Thiophene Conduit" Effect

Unlike 1,4-disubstituted benzenes, 2,5-disubstituted thiophenes exhibit enhanced electronic communication between substituents due to the lower aromatic stabilization energy of the thiophene ring (approx. 29 kcal/mol vs. 36 kcal/mol for benzene) and the high polarizability of the sulfur atom.[1]

The 2-cyano group pulls electron density through the conjugated

Visualization of Electronic Activation

The following diagram illustrates the inductive and resonance withdrawal vectors that culminate in the activation of the formyl carbon.

Figure 1: Vectorial representation of electron withdrawal activating the formyl center.

Experimental Reactivity Protocols

The enhanced electrophilicity of 5-Formylthiophene-2-carbonitrile is best quantified via its reactivity in Knoevenagel Condensations .[1] The following protocol is a standardized method to assess this reactivity relative to other aldehydes.

Protocol: Controlled Knoevenagel Condensation

Objective: Synthesize a donor-acceptor olefin to demonstrate high carbonyl reactivity under mild conditions.

Reagents:

-

Substrate: 5-Formylthiophene-2-carbonitrile (1.0 eq)

-

Active Methylene: Malononitrile (1.1 eq)[1]

-

Catalyst: Piperidine (0.1 eq) or

-Alanine (for acid-base catalysis) -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (137 mg) of 5-Formylthiophene-2-carbonitrile in 5 mL of anhydrous EtOH at room temperature (25 °C). The compound should dissolve readily; if not, slight warming (30 °C) is permissible.

-

Addition: Add 1.1 mmol (73 mg) of malononitrile. The solution will remain clear.

-

Catalysis: Add 10 mol% piperidine (approx. 10

L) dropwise.-

Observation: Due to the high electrophilicity, precipitation of the product often begins immediately (within 1-5 minutes) compared to benzaldehyde derivatives which may require reflux.[1]

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should disappear rapidly, replaced by a highly fluorescent product spot. -

Isolation: Filter the precipitate, wash with cold EtOH, and dry under vacuum.

Data Interpretation:

| Parameter | 5-Formylthiophene-2-carbonitrile | Thiophene-2-carbaldehyde (Ref) | Interpretation |

|---|---|---|---|

| Reaction Time (RT) | < 15 mins | 1 - 3 hours | Cyano group accelerates rate by >4x.[1] |

| Yield (Unoptimized) | > 90% | ~ 75% | Equilibrium lies further to product.[1] |

| Color Change | Rapid yellow-to-orange | Slow yellowing | Extended conjugation forms immediately.[1] |

Protocol: Reversible Covalent Binding (Schiff Base)

For drug discovery applications (e.g., targeting a lysine residue in a kinase pocket), the stability of the imine is crucial.

Workflow:

-

Incubate 5-Formylthiophene-2-carbonitrile with

-acetyl-lysine (1:1 ratio) in phosphate buffer (pH 7.4). -

Analyze via LC-MS over 60 minutes.

-

Expectation: Rapid equilibrium attainment (

min) with high % occupancy compared to benzaldehyde, due to the destabilized aldehyde ground state.[1]

Applications in Drug Design & Materials[2]

Covalent Warhead Design

The formyl group acts as a Reversible Covalent warhead.[1] Unlike acrylamides (irreversible Michael acceptors), the aldehyde forms a Schiff base (imine) with Lysine amines or a hemithioacetal with Cysteine thiols.

-

Advantage: The 2-cyano group tunes the "off-rate" (

).[1] By making the aldehyde more electrophilic, the forward reaction (

Organic Photovoltaics (OPV)

In material science, this molecule serves as a critical intermediate for acceptor units. The high electrophilicity facilitates the synthesis of A-D-A (Acceptor-Donor-Acceptor) oligomers with low bandgaps.[1]

Figure 2: Workflow utilizing the high electrophilicity for semiconductor synthesis.

Safety & Handling

-

Toxicity: Nitrile-containing compounds can release cyanide upon metabolic or thermal decomposition.[1] Handle in a fume hood.

-

Stability: While the nitrile stabilizes the ring against oxidation, the activated aldehyde is prone to air oxidation to the carboxylic acid over time. Store under inert gas (Nitrogen/Argon) at 2-8 °C.

References

-

PubChem. 5-Formylthiophene-2-carbonitrile | C6H3NOS.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Oballa, R. M., et al. (2007).[1][2] A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding on nitrile/electrophile modulation). Available at: [Link]

The Tunable Heart of Modern Electronics and Therapeutics: An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

Thiophene, a deceptively simple five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in the architecture of advanced functional materials. Its derivatives are pivotal in the progression of organic electronics, powering innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics.[1][2] Concurrently, the unique electronic character and structural versatility of the thiophene nucleus have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of novel therapeutic agents with a broad spectrum of activities.[3][4][5]

This technical guide offers a comprehensive exploration of the core electronic properties of substituted thiophenes, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing their electronic behavior, detail the methodologies for their characterization, and provide a framework for the rational design of thiophene-based compounds with tailored functionalities.

The Thiophene Core: A Foundation of Aromaticity and Tunability

The electronic properties of thiophene stem from its aromatic nature. The sulfur atom's lone pair of electrons participates in the π-conjugated system of the ring, creating a delocalized cloud of six π-electrons over the five-membered ring.[6][7] This electron-rich character makes thiophene more reactive towards electrophilic substitution than benzene.[4] The true power of thiophene chemistry, however, lies in the ability to modulate these intrinsic electronic properties through the strategic placement of substituents on the thiophene ring.

The introduction of functional groups can profoundly alter the electron density distribution within the ring, directly impacting the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap (Eg), is a critical parameter that dictates the optical and electronic characteristics of the material.[8][9]

The Art of Tuning: Substituent Effects on Electronic Properties

The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the primary determinant of its effect on the electronic properties of the thiophene ring.

Electron-Donating Groups (EDGs): Raising the HOMO, Reducing the Band Gap

Electron-donating groups, such as alkyl, alkoxy (-OR), and amino (-NHR, -NRR') groups, increase the electron density of the thiophene ring.[10] This has a pronounced effect on the HOMO level, raising its energy. The introduction of an alkoxy group, for instance, leads to a decreased band gap by elevating the HOMO level, which in turn results in a lower oxidation potential and stabilizes the conducting state in polythiophenes.[10] This effect is crucial for designing efficient hole-transporting materials for organic electronic devices.[11]

The general impact of EDGs can be summarized as:

-

Increased HOMO Energy: Makes the molecule easier to oxidize.

-

Minimal LUMO Energy Change: The effect on the LUMO is generally less pronounced.[12]

-

Reduced Band Gap (Eg): Leads to a red-shift (shift to longer wavelengths) in the material's absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Lowering the LUMO, Tailoring the Band Gap

Electron-withdrawing groups, such as cyano (-CN), nitro (-NO2), and carbonyl (-COR) moieties, decrease the electron density of the thiophene ring.[13] Their primary influence is on the LUMO level, which is significantly lowered in energy. This makes the molecule easier to reduce and is a key strategy for developing n-type semiconductor materials.[1] The introduction of an ester group, for example, results in a blue-shift in the maximum absorption wavelength (λmax) of polythiophenes, indicative of a wider band gap due to the electron-withdrawing nature of the carbonyl group.[10]

The general impact of EWGs can be summarized as:

-

Decreased LUMO Energy: Makes the molecule easier to reduce.

-

Variable HOMO Energy Change: The effect on the HOMO can vary.

-

Tunable Band Gap (Eg): The band gap can be either increased or decreased depending on the specific substituent and its position.[13]

Steric Effects and Regiochemistry

Beyond the electronic nature of the substituent, its size and position on the thiophene ring also play a crucial role. Sterically demanding substituents can induce twisting in the conjugated backbone of oligomers and polymers, which generally leads to an increase in the HOMO-LUMO gap and excitation energies.[14][15] The position of the substituent (e.g., at the 2-, 3-, 4-, or 5-position) also influences the electronic properties due to the different contributions of each position to the overall π-system.[16]

Characterization of Electronic Properties: A Multi-faceted Approach

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic properties of substituted thiophenes.

Experimental Techniques

Cyclic Voltammetry (CV): A powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical band gap.

Table 1: Representative Electronic Properties of Substituted Thiophenes

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Reference(s) |

| Thiophene | None | -6.95 | -1.90 | 5.05 | [17] |

| 3-Methylthiophene | 3-CH3 (EDG) | -5.23 | -1.75 | 3.48 | [18] |

| 3-Methoxythiophene | 3-OCH3 (EDG) | -5.02 | -1.61 | 3.41 | [19] |

| 2-Cyanothiophene | 2-CN (EWG) | -7.41 | -2.85 | 4.56 | [11] |

| 3-Nitrothiophene | 3-NO2 (EWG) | -7.80 | -3.50 | 4.30 | [20] |

| 2,5-Di(2-thienyl)pyrrole | Thienyl (EDG) | -5.30 | -2.50 | 2.80 | [19] |

Note: The values presented are indicative and can vary depending on the experimental or computational method used.

Computational Methods

Density Functional Theory (DFT): A widely used quantum chemical method for calculating the electronic structure of molecules.[14][15] DFT can provide accurate predictions of HOMO and LUMO energy levels, band gaps, and other electronic properties. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra.[21]

Experimental Protocols

Protocol: Determination of HOMO and LUMO Levels by Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).

-

Preparation of the Analyte Solution: Dissolve the synthesized thiophene derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: Record the cyclic voltammogram of a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple).

-

Data Acquisition: Record the cyclic voltammogram of the analyte solution, scanning over a potential range that encompasses the oxidation and reduction events of the compound.

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculation of HOMO and LUMO Levels:

-

HOMO (eV) = -[Eox - Eref + 4.8]

-

LUMO (eV) = -[Ered - Eref + 4.8]

-

Where Eref is the potential of the reference electrode relative to the ferrocene/ferrocenium couple.

-

Protocol: Determination of the Optical Band Gap by UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the thiophene derivative in a suitable UV-transparent solvent (e.g., chloroform, THF).

-

Spectrometer Setup: Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank.

-

Data Acquisition: Record the absorption spectrum of the solution over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis:

-

Identify the wavelength at the onset of the lowest energy absorption band (λonset).

-

Convert λonset from nanometers to electron volts using the following equation:

-

Optical Band Gap (Eg) (eV) = 1240 / λonset (nm)

-

-

Conclusion: A Future Forged by Thiophene Chemistry

The ability to precisely tune the electronic properties of thiophene derivatives through substitution has positioned them as indispensable components in both materials science and drug discovery. For researchers in organic electronics, a deep understanding of structure-property relationships is paramount for the design of next-generation semiconductors with enhanced performance and stability.[1][22] In the pharmaceutical arena, the modulation of electronic properties can lead to compounds with improved target affinity, selectivity, and pharmacokinetic profiles.[3][4]

This guide has provided a foundational understanding of the electronic properties of substituted thiophenes, the methodologies for their characterization, and the underlying principles that govern their behavior. The continued exploration of novel substitution patterns and synthetic methodologies will undoubtedly unlock even greater potential for this versatile heterocyclic scaffold, paving the way for future technological and therapeutic breakthroughs.

References

- The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (n.d.). ACS Publications.

- Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. (2021, October 4). MDPI.

- Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (n.d.). MDPI.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC.

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing.

- Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. (n.d.). ResearchGate.